molecular formula C17H15FN4O2 B2578188 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide CAS No. 2097902-10-6

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

Cat. No.: B2578188
CAS No.: 2097902-10-6
M. Wt: 326.331
InChI Key: ZWPWUZCEXMJNGD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates two pharmaceutically significant motifs: a 1,2,3-triazole ring and a benzamide core, linked via a flexible ethanamine spacer. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and ability to engage in hydrogen bonding and dipole-dipole interactions, which can facilitate binding to various biological targets . The inclusion of a fluorine atom on the phenoxy ring is a common strategy to fine-tune a compound's properties, as fluorine can enhance metabolic stability, influence lipophilicity, and improve cell membrane permeability . Benzamide derivatives are a well-explored class of compounds known to exhibit a wide spectrum of biological activities and are frequently investigated as modulators of enzyme and receptor function . Researchers may find this compound particularly useful as a building block in medicinal chemistry for the synthesis of more complex molecules or as a reference standard in biological screening assays. Its structural features make it a potential candidate for probing new chemical space in early-stage drug discovery projects, including but not limited to oncology and neuroscience. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other consumer applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-14-4-6-15(7-5-14)24-16-3-1-2-13(12-16)17(23)19-10-11-22-20-8-9-21-22/h1-9,12H,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWUZCEXMJNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process:

    Formation of the 4-fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the 4-fluorophenoxy intermediate.

    Synthesis of the 2H-1,2,3-triazol-2-yl ethyl intermediate: This step involves the reaction of an azide compound with an alkyne derivative through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 2H-1,2,3-triazol-2-yl ethyl intermediate.

    Coupling of intermediates: The final step involves the coupling of the 4-fluorophenoxy intermediate with the 2H-1,2,3-triazol-2-yl ethyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Moiety

The benzamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating bioactive metabolites.

Reaction Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents6 M HCl (aq.)2 M NaOH (aq.)
Temperature100°C (reflux)80°C
Time12–24 h6–8 h
Product3-(4-Fluorophenoxy)benzoic acidSodium salt of the acid

The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .

Triazole Ring Functionalization

The 2H-1,2,3-triazol-2-yl group participates in coordination chemistry and click reactions due to its electron-deficient nature.

Key Reactions

  • N-Alkylation:
    The triazole’s nitrogen atoms react with alkyl halides under basic conditions (e.g., NaH/DMF) to form quaternary ammonium derivatives.

Aryl Ether (Fluorophenoxy) Reactivity

The 4-fluorophenoxy group displays limited reactivity under standard conditions but can undergo cleavage or substitution under extreme settings:

Reaction TypeConditionsOutcome
Acidic Cleavage Concentrated H2SO4, 120°CPhenol formation (low yield)
Nucleophilic Substitution KOtBu/DMF, 100°CReplacement of F with nucleophiles (e.g., -OH, -NH2)

Fluorine’s poor leaving-group character necessitates strong bases or catalysts for substitution .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments determines its pharmacokinetic profile:

ConditionObservationCitation
pH 7.4 (37°C)Slow hydrolysis (t1/2 > 48 h)
UV Light (254 nm)Degradation via radical pathways
Oxidative StressTriazole ring remains intact

Synthetic Modifications

The compound serves as a scaffold for derivatization. Notable transformations include:

  • Reductive Amination:
    The ethyl linker between the triazole and benzamide can be functionalized with aldehydes/ketones using NaBH3CN.

  • Esterification:
    The benzamide is converted to esters via Fischer esterification (H2SO4/ROH) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, the incorporation of the triazole structure in various analogs has led to the development of new anti-cancer agents with reduced toxicity compared to traditional chemotherapeutics like Sorafenib .

Case Study :
A series of 1,2,3-triazole-cored compounds were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced their anti-cancer activity, with some compounds exhibiting IC50 values comparable to established drugs .

Biological Studies

2. Interaction with Biological Targets

The interaction of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide with biological macromolecules is crucial for understanding its mechanism of action. Interaction studies have shown that this compound can effectively bind to specific targets involved in cancer progression and inflammation.

Case Study :
Research involving the binding affinity of this compound to various proteins has demonstrated its potential as a lead compound for drug development. For example, studies on its interaction with kinases showed promising results for selective inhibition .

Synthetic Methodologies

3. Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. One effective method includes using click chemistry techniques for the formation of the triazole ring .

StepReaction TypeDescription
1Nucleophilic AdditionFormation of an intermediate by reacting a phenolic compound with an isocyanate.
2CycloadditionUtilization of copper-catalyzed azide–alkyne cycloaddition to form the triazole moiety.
3PurificationHigh-performance liquid chromatography (HPLC) is often employed to purify the final product.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Core Structure Heterocycle Fluorinated Group Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Benzamide 1,2,3-Triazole 4-Fluorophenoxy Not reported Expected νNH: ~3300 cm⁻¹ (IR)
S-Alkylated 1,2,4-Triazoles [10–15] Benzamide 1,2,4-Triazole Sulfonyl/Halophenyl Not reported νC=S: 1247–1255 cm⁻¹
Spiro-Diazaspirobenzamide 29 Diazaspiro[4.5]decane None 4-Fluorophenoxyethyl 189 1H NMR δ 9.02 (s, NH)
Nivasorexant Analog M30 Benzamide 1,2,3-Triazole 4-Methylphenyl Not reported LC-MS: [M+H]+ = 428.15

Biological Activity

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a fluorinated phenoxy group and a triazole moiety, which are known to enhance biological interactions and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN4OC_{16}H_{17}FN_{4}O, with a molecular weight of approximately 302.33 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₆H₁₇FN₄O
Molecular Weight302.33 g/mol
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit significant anticancer properties. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutics. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.

One study highlighted that derivatives of triazole compounds showed IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against multiple cancer types, indicating potent activity .

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

In vitro studies have reported that certain triazole derivatives exhibit broad-spectrum antimicrobial activity, making them promising candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenoxy and triazole groups can significantly affect potency and selectivity.

Key Findings:

  • Fluorination: The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring: Variations in substituents on the triazole ring can alter biological activity; for example, substituents that increase electron density typically enhance activity against certain cancer cell lines.
  • Phenoxy Group: The position and nature of substituents on the phenoxy group are critical for modulating interactions with target proteins involved in disease pathways .

Case Studies

  • Cytotoxicity in Cancer Cells: A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.
    Treatment Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    1550
  • Antimicrobial Efficacy: In a separate investigation involving Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, suggesting effective antimicrobial properties.

Q & A

Basic: What synthetic strategies are recommended for optimizing the preparation of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzamide core via coupling of 3-(4-fluorophenoxy)benzoic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine using coupling agents like HATU or EDCI in DMF or THF .
  • Step 2: Purification via preparative HPLC under acidic conditions to isolate the product .
  • Optimization Tips:
    • Use TEA as a base to minimize side reactions .
    • Control reaction temperature (0–25°C) to improve regioselectivity of triazole incorporation .
    • Monitor intermediates by LC-MS (e.g., [M+H]+ = 446.10) to track reaction progress .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm substitution patterns (e.g., fluorophenoxy protons at δ 6.8–7.4 ppm, triazole protons at δ 7.7–8.0 ppm) .
  • Mass Spectrometry (ESI-MS): Exact mass verification (e.g., [M+H]+ = 332.10) to validate molecular formula .
  • X-ray Crystallography: For absolute configuration determination (space group P212121, unit cell parameters: a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) using SHELXL refinement .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituents:
    • Modify the fluorophenoxy group (e.g., replace F with Cl or CF3) .
    • Alter the triazole position (e.g., 1H- vs. 2H-triazole isomers) to assess receptor binding .
  • Assay Design:
    • Test analogs in TRPM8 antagonist assays (IC50 profiling) or orexin receptor binding studies (Ki determination) .
    • Use statistical tools (e.g., multivariate regression) to correlate substituent effects with activity .

Advanced: How to resolve contradictions between crystallographic data and computational docking models?

Methodological Answer:

  • Multi-Technique Validation:
    • Compare experimental X-ray data (e.g., dihedral angles from SHELXL-refined structures) with DFT-optimized geometries .
    • Validate docking poses (e.g., AutoDock Vina) using mutagenesis studies on target receptors (e.g., orexin receptor residues) .
  • Refinement Protocols: Apply TWINABS for twinned crystals or SHELXD for phase correction in ambiguous cases .

Advanced: What in vivo strategies are effective for translating in vitro activity of this compound?

Methodological Answer:

  • Dosing Protocols:
    • Use deuterated analogs (e.g., [2H]-labeled ethyl groups) to prolong half-life .
    • Administer via oral gavage (5–20 mg/kg) in rodent models, monitoring plasma levels via LC-MS .
  • Pharmacokinetic Profiling:
    • Assess metabolic stability in hepatic microsomes .
    • Measure brain penetration using CSF-to-plasma ratios in CNS-targeted studies .

Basic: How to assess the impact of polymorphism on biological activity?

Methodological Answer:

  • Crystallographic Screening: Identify polymorphs via solvent-drop grinding or temperature-gradient crystallization .
  • Dissolution Testing: Compare solubility of Form I (high-energy) vs. Form II (low-energy) in PBS (pH 7.4) .
  • Bioactivity Correlation: Test polymorphs in enzyme inhibition assays (e.g., acps-pptase IC50 shifts) .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking:
    • Use cryo-EM structures of orexin receptors (PDB: 6TOQ) for ligand placement .
    • Apply molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .
  • Free Energy Calculations:
    • Compute ΔG binding via MM-PBSA to rank analogs .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Reaction Optimization:
    • Replace EDCI with DCC/HOBt to reduce racemization .
    • Use microwave-assisted synthesis (80°C, 30 min) for faster amide bond formation .
  • Workup Adjustments:
    • Acidify with 1N HCl post-reaction to precipitate product .
    • Employ celite filtration to remove insoluble byproducts .

Advanced: What enzymatic assays are suitable for identifying novel targets?

Methodological Answer:

  • Kinase Profiling: Screen against PKC or MAPK panels (Eurofins) at 10 µM .
  • TRPM8 Antagonism: Use calcium flux assays in HEK293 cells expressing human TRPM8 (EC50 for menthol = 100 µM) .
  • Orexin Receptor Binding: Competitive radioligand assays with [3H]-SB-674042 .

Advanced: How to evaluate metabolic stability and metabolite identification?

Methodological Answer:

  • In Vitro Assays:
    • Incubate with human liver microsomes (HLM) + NADPH, quantify parent compound via LC-MS/MS .
    • Identify metabolites (e.g., hydroxylation at triazole) using high-resolution MS (Q-TOF) .
  • Isotopic Labeling: Synthesize 13C-labeled analogs to track metabolic pathways .

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